Product packaging for Etioporphyrin I dihydrobromide(Cat. No.:CAS No. 69150-58-9)

Etioporphyrin I dihydrobromide

Cat. No.: B1603363
CAS No.: 69150-58-9
M. Wt: 640.5 g/mol
InChI Key: WUODKDJTNVPUGC-UHFFFAOYSA-N
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Description

Historical Trajectories of Porphyrin Synthesis and Structural Elucidation

The journey to understand porphyrins was a central challenge in early 20th-century organic chemistry. For years, the fundamental structure of the porphyrin core—a large macrocycle composed of four pyrrole (B145914) rings linked by methine bridges—was a subject of debate. torvergata.it The definitive proof of this structure came through total synthesis, a monumental task spearheaded by the German chemist Hans Fischer. careerchem.combritannica.com

Fischer's work culminated in the first successful synthesis of a porphyrin, etioporphyrin I, in 1926. torvergata.itresearchgate.net This achievement was not only a landmark in synthetic chemistry but also settled the debate over the porphyrin macrocyclic structure initially proposed by Küster in 1912. torvergata.it Fischer's syntheses often involved the condensation of dipyrromethenes, a method that became a standard in the field. rsc.orgmhc-isuct.ru His systematic investigation into the pigments of life, including the relationship between blood pigments (hemin) and leaf pigments (chlorophyll), earned him the Nobel Prize in Chemistry in 1930. britannica.comnobelprize.org

A significant hurdle in porphyrin synthesis was the "type-isomer problem." rsc.org When synthesizing porphyrins from pyrrole units with two different side chains, a mixture of four different structural isomers can be formed. rsc.orgresearchgate.net For instance, the tetramerization of a monopyrrole with methyl and ethyl groups can produce four etioporphyrin isomers (Types I-IV). nih.gov Fischer developed a nomenclature system to distinguish these isomers. nih.gov The synthesis of etioporphyrin I, the most symmetrical of these isomers, was a critical first step, providing an unambiguous structural proof and paving the way for the synthesis of the more complex, unsymmetrical porphyrins found in nature, such as protoporphyrin IX (the precursor to heme). nobelprize.org

Etioporphyrin I Dihydrobromide as a Prototypical Porphyrin System in Academic Investigations

This compound is highly valued in academic research primarily because it serves as an excellent model system. Unlike the unsymmetrically substituted porphyrins found in nature (such as Type III isomers), Etioporphyrin I has a highly symmetrical arrangement of its ethyl and methyl side chains. nih.gov This symmetry simplifies the analysis of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, making it easier to study the fundamental electronic and structural properties of the porphyrin macrocycle without the complications of isomeric mixtures. uni-muenchen.de

The synthesis of Etioporphyrin I typically involves the tetramerization of pyrrole derivatives, such as the acid-catalyzed cyclization of brominated dipyrromethenes in formic acid. google.com The resulting crude etioporphyrin is often purified through selective precipitation and acid treatment to yield the dihydrobromide salt in high purity. google.com

As a dihydrobromide salt, the two inner nitrogen atoms of the porphyrin core are protonated. This state influences the molecule's conformation, which often adopts a nonplanar, saddle shape due to steric hindrance between the peripheral substituents. The bromide counterions interact with the protonated nitrogen atoms through hydrogen bonds, stabilizing this conformation. These structural features are of great interest for studying how protonation and counterions affect the photophysical properties and self-assembly behavior of porphyrins. While Etioporphyrin I itself does not have a natural biological role, its study provides foundational knowledge applicable to its naturally occurring counterparts like Etioporphyrin III, which is related to vital cofactors such as cytochrome.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 69150-58-9
Molecular Formula C₃₂H₄₀Br₂N₄
Molecular Weight 640.49 g/mol . lab-chemicals.com
Appearance Solid
Purity ≥98%. lab-chemicals.com
Crystal System Triclinic.
Space Group P-1.

Current Research Trends and Future Directions for this compound Studies

The utility of this compound extends far beyond fundamental structural studies. In modern research, it is employed in a variety of advanced applications, leveraging the unique electronic and photophysical properties of the porphyrin macrocycle.

One of the most promising areas is photodynamic therapy (PDT) . In PDT, a photosensitizer molecule, like a porphyrin, is administered and absorbs light, leading to the generation of reactive oxygen species that can destroy cancer cells. this compound serves as a model compound to investigate the mechanisms of photosensitization and to design more effective PDT agents.

In the field of catalysis , porphyrins are known to be effective catalysts for various oxidation and reduction reactions due to their ability to chelate metal ions and facilitate electron transfer. nih.gov Etioporphyrin I and its metallo-derivatives are used to develop and understand catalysts for a range of chemical transformations.

Furthermore, this compound is being explored as a building block for advanced materials . Porphyrins are attractive components for creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.gov The well-defined structure of etioporphyrin makes it an ideal linker for constructing these ordered frameworks. nih.gov It is also used in the development of chemical sensors . For instance, a chemically modified carbon paste electrode incorporating this compound has been developed for the selective electrochemical detection of copper(II) ions. researchgate.netscispace.com

Future research will likely continue to exploit the robust and tunable nature of this compound. Studies may focus on its incorporation into novel supramolecular assemblies, its role in artificial photosynthesis systems, and its application in molecular electronics. Its foundational role as a model system ensures its continued relevance in advancing the frontiers of porphyrin chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40Br2N4 B1603363 Etioporphyrin I dihydrobromide CAS No. 69150-58-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUODKDJTNVPUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583464
Record name 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69150-58-9
Record name 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Purification Protocols for Etioporphyrin I Dihydrobromide

Evolution of Total Synthetic Routes to Etioporphyrin I

The synthesis of porphyrins, including Etioporphyrin I, has evolved significantly from early, often low-yield, multi-step procedures to more streamlined and efficient methodologies. The primary challenge in synthesizing Etioporphyrin I lies in controlling the arrangement of the peripheral substituents (four ethyl and four methyl groups) around the macrocycle to obtain the specific Type I isomer.

Historically, the acid-catalyzed tetramerization of a single, appropriately substituted monopyrrole was a common approach. However, if the pyrrole (B145914) precursor has two different β-substituents (in this case, methyl and ethyl groups), this condensation typically results in a statistical mixture of all four possible "type-isomers" (I, II, III, and IV). nih.gov This necessitates challenging separation procedures to isolate the desired Etioporphyrin I.

Modern synthetic strategies have focused on more controlled, stepwise constructions of the tetrapyrrole macrocycle. These methods often involve the synthesis of linear tetrapyrrole intermediates, such as a,c-biladienes, which are then cyclized in a final step. This approach offers greater control over the final substituent pattern, leading to higher yields of the specific desired isomer and simplifying purification.

Condensation Reactions of Pyrrole Precursors

The foundation of most porphyrin syntheses is the formation of the pyrrole ring itself, followed by its condensation to form the larger macrocycle. The Paal-Knorr synthesis is a classical and valuable method for obtaining substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. researchgate.netnih.gov

Once suitable pyrrole precursors are obtained, they are used to construct the porphyrin core. A prevalent method involves the acid-catalyzed condensation and tetramerization of monopyrrole units. For instance, the self-condensation of a pyrrole bearing methyl and ethyl groups at the 3- and 4-positions can be initiated. However, this approach inevitably leads to a mixture of the four possible etioporphyrin isomers due to the lack of regiochemical control during the random polymerization process. nih.gov

To circumvent the issue of isomer mixtures, more directed syntheses have been developed. These include the MacDonald [2+2] condensation, which involves reacting a dipyrromethane-1,9-dicarboxylic acid with a 1,9-diformyldipyrromethane. While powerful, this method also has symmetry constraints to avoid the formation of mixed porphyrin products. nih.gov

Condensation Strategy Precursors Key Features Outcome for Etioporphyrin I
Monopyrrole Tetramerization Asymmetrically substituted pyrroles (e.g., 3-ethyl-4-methylpyrrole derivatives)Acid-catalyzed; one-pot reactionProduces a statistical mixture of four etioporphyrin type-isomers, requiring separation. nih.gov
MacDonald [2+2] Condensation Symmetrical and unsymmetrical dipyrromethanesStepwise approach offering more controlCan yield a specific isomer if precursors with appropriate symmetry are used.

Oxidative Cyclization of Tetrapyrrole Intermediates

A highly effective and widely used method for synthesizing unsymmetrical porphyrins like Etioporphyrin I involves the oxidative cyclization of a pre-formed open-chain tetrapyrrole, specifically a 1',8'-dimethyl-a,c-biladiene salt. This linear precursor is designed with the desired substituent pattern, ensuring the formation of a single porphyrin isomer.

The cyclization is an oxidation reaction that forms the final meso-bridge to close the macrocycle. A common method involves using copper(II) salts, such as copper(II) chloride, in a high-boiling solvent like dimethylformamide (DMF). The reaction proceeds via a metal-templated cyclization, yielding the copper(II) complex of the porphyrin. A significant drawback of this method is the necessity of a subsequent, often harsh, demetalation step using strong acids (e.g., sulfuric acid/trifluoroacetic acid) to obtain the metal-free porphyrin. beilstein-journals.org

To avoid the demetalation step, alternative cyclization reagents and methods have been explored. Electrochemical oxidation provides a milder route to the metal-free porphyrin directly from the a,c-biladiene. beilstein-journals.orgnih.gov This method eliminates the need for chemical oxidants and simplifies the workup, although scaling up electrochemical reactions can be challenging. beilstein-journals.org The use of other metal salts, such as chromium(III), has also been shown to result in the formation of the metal-free porphyrin product. beilstein-journals.org

Cyclization Method Reagent/Condition Initial Product Advantages Disadvantages
Chemical Oxidation Copper(II) Chloride in DMFCopper(II) Etioporphyrin IWell-established, generally good yieldsRequires harsh acidic demetalation step beilstein-journals.org
Electrochemical Oxidation Applied electrical potentialMetal-free Etioporphyrin IMilder conditions, direct formation of free base, avoids chemical oxidants beilstein-journals.orgnih.govCan be difficult to scale up for preparative quantities beilstein-journals.org
Alternative Metal Salts Chromium(III) saltsMetal-free Etioporphyrin IDirect formation of the metal-free product beilstein-journals.orgMay require specific reaction conditions

Dihydrobromide Formation and Isolation Techniques

Porphyrins are weakly basic compounds due to the nitrogen atoms in the core of the macrocycle. They can be protonated by strong acids to form salts. The dihydrobromide salt of Etioporphyrin I is formed by treating a solution of the neutral porphyrin (free base) with hydrobromic acid (HBr). nih.govscbt.com This reaction protonates two of the four central nitrogen atoms. The resulting salt often exhibits different solubility properties compared to the free base, which can be exploited for purification. Isolation is typically achieved by precipitation from the reaction mixture followed by filtration.

Solvent-Mediated Precipitation and Recrystallization for Enhanced Purity

Recrystallization is a powerful technique for purifying solid compounds. researchgate.net The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For Etioporphyrin I dihydrobromide, a suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. nih.gov

Common solvents for dissolving porphyrins include dichloromethane (B109758) (DCM) and chloroform. researchgate.net For recrystallization, a two-solvent system is often effective. The crude porphyrin salt is dissolved in a minimum amount of a "good" solvent (like DCM), and then a "poor" solvent (an anti-solvent, such as hexane (B92381) or methanol) is slowly added until the solution becomes cloudy. rochester.edukombyonyx.com Upon slow cooling, the pure crystals of this compound will form and precipitate out of the solution, leaving impurities behind. The crystals are then collected by filtration and washed with a small amount of the cold solvent mixture. researchgate.net

Chromatographic Purification Methodologies for Etioporphyrin I

Chromatography is an essential tool for the purification of porphyrins and their derivatives, allowing for the separation of closely related compounds, such as different type-isomers or reaction byproducts. santaisci.com

Column Chromatography: This is a standard method for preparative scale purification. Alumina or silica (B1680970) gel are common stationary phases. reddit.com A solution of the crude porphyrin is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through. Dichloromethane or chloroform, often mixed with a less polar solvent like hexane, are typical eluents for free-base porphyrins. researchgate.net The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection in different fractions.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification. nih.gov Reversed-phase (RP) columns, such as C18, are commonly used. A typical mobile phase consists of a gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). nih.gov This technique is particularly effective for separating different porphyrin isomers with high efficiency. nih.gov

Strategies for Derivatization and Analog Preparation from this compound

The Etioporphyrin I macrocycle can be chemically modified to prepare a wide range of analogs with tailored properties. The most reactive sites for electrophilic substitution on the porphyrin ring are the four meso positions (the methine bridges connecting the pyrrole rings). nih.gov

Reactions at the meso positions include:

Formylation: Introduction of a formyl group (-CHO) using reagents like the Vilsmeier-Haack reagent (DMF/POCl₃). encyclopedia.pub

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) which can serve as handles for further cross-coupling reactions. beilstein-journals.org

Nitration: Introduction of a nitro group (-NO₂). nih.gov

The introduced functional groups can be further transformed. For example, a meso-formyl group can undergo a Wittig reaction to form a vinyl group, or a Knoevenagel condensation with CH-acidic compounds. nih.gov These reactions allow for the extension of the π-conjugated system or the attachment of other molecular units, thereby modifying the electronic and photophysical properties of the porphyrin.

Modification of the peripheral β-alkyl groups (the ethyl and methyl substituents) is more challenging due to their lower reactivity compared to the meso positions. However, strategies exist for the synthesis of porphyrins with different peripheral substituents from the ground up, allowing for systematic studies of their structure-property relationships. osti.gov

Peripheral Substituent Modifications

The peripheral positions of the porphyrin macrocycle, specifically the β-pyrrolic positions, are key sites for chemical modification to fine-tune the molecule's physicochemical properties. nih.gov For Etioporphyrin I, which is substituted with alternating ethyl and methyl groups, these modifications can be approached either by altering these existing alkyl groups or, more commonly, by employing synthetic strategies that build the macrocycle with pre-functionalized precursors.

Direct modification of the ethyl and methyl substituents on a pre-formed Etioporphyrin I core is generally challenging due to their low reactivity. Therefore, functionalization typically relies on electrophilic substitution reactions at the more reactive meso-positions or, for peripheral modification, on the total synthesis of porphyrins bearing versatile functional groups. However, general strategies applicable to the porphyrin periphery provide a framework for creating functionalized Etioporphyrin I analogues.

Key methodologies for peripheral functionalization include:

Electrophilic Acylation: Metalloporphyrins can undergo electrophilic acylation, such as with acetic anhydride (B1165640) in the presence of a Lewis acid like SnCl₄. This reaction preferentially occurs at the β-positions, introducing acetyl groups that can be further modified. nih.gov For instance, an acetyl group can be reduced to a vinyl group or undergo Wittig reactions to produce various substituted vinyl porphyrins. nih.gov

Vilsmeier Formylation: The introduction of a formyl group (-CHO) at a peripheral position is a powerful method for creating a synthetic handle. This group can then participate in a wide range of subsequent reactions, including oxidations, reductions, and nucleophilic additions, leading to a diverse array of functionalized porphyrins. nih.gov

Halogenation and Cross-Coupling: The introduction of halogen atoms (e.g., bromine, iodine) at the β-positions opens the door to a vast number of palladium(0)-catalyzed cross-coupling reactions. nih.gov Techniques such as Suzuki, Stille, and Sonogashira couplings allow for the attachment of aryl, vinyl, or alkynyl groups, respectively. This approach is highly versatile for introducing complex substituents onto the porphyrin periphery. nih.govnih.gov By performing successive halogenation and coupling steps, multiple different functional groups can be introduced regioselectively. nih.gov

These synthetic strategies are fundamental to creating porphyrin derivatives with tailored electronic and steric properties, which is crucial for their application in various scientific fields.

Table 1: Methodologies for Peripheral Substituent Modification of Porphyrins
MethodologyReagentsFunctional Group IntroducedPotential for Further Reaction
Electrophilic AcylationAcetic anhydride, SnCl₄Acetyl (-COCH₃)Reduction to vinyl, Wittig reactions, Grignard reactions
Vilsmeier FormylationPOCl₃, DMFFormyl (-CHO)Oxidation to carboxyl, reduction to hydroxymethyl, Wittig reactions, nucleophilic additions
HalogenationN-Bromosuccinimide (NBS), IodineBromo (-Br), Iodo (-I)Serves as a handle for various cross-coupling reactions
Suzuki CouplingArylboronic acid, Pd(0) catalystAryl groupIntroduces aromatic substituents for tuning electronic properties
Sonogashira CouplingTerminal alkyne, Pd(0)/Cu(I) catalystAlkynyl groupCreates extended π-conjugated systems

Functionalization for Targeted Applications

The functionalization of porphyrins is a critical step in developing them for targeted applications, particularly in the medical field, such as photodynamic therapy (PDT). nih.govresearchgate.net The core principle of PDT involves a photosensitizer—a molecule like Etioporphyrin I—that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death. nih.govoncotarget.com For this therapy to be effective and minimize damage to healthy tissue, the photosensitizer must accumulate preferentially in the target cells, such as those of a tumor. chemrxiv.org

Targeted delivery is achieved by conjugating the porphyrin macrocycle to a targeting moiety that has a high affinity for specific biomarkers or receptors overexpressed on the surface of the target cells. This approach, known as active targeting, significantly enhances the selectivity and efficacy of the therapeutic agent. chemrxiv.orgnih.gov

Common strategies for the targeted functionalization of porphyrins include:

Conjugation to Small-Molecule Ligands: Porphyrins can be chemically linked to small molecules that target specific cellular receptors. For instance, a porphyrin can be conjugated to a tyrosine kinase inhibitor like erlotinib, which targets the epidermal growth factor receptor (EGFR) often overexpressed in cancer cells. mdpi.com This dual-function molecule can simultaneously inhibit a key signaling pathway and act as a photosensitizer. mdpi.com Click chemistry is a highly efficient method for creating such conjugates. mdpi.com

Photoimmunotherapy (PIT): This strategy involves attaching the porphyrin to a monoclonal antibody or an antibody fragment that specifically recognizes and binds to a tumor-associated antigen. nih.gov This ensures that the photosensitizer is delivered directly to the cancer cells, increasing local concentration and therapeutic effect upon irradiation.

Peptide-Based Targeting: Short peptides that bind to specific cell surface receptors can be conjugated to porphyrins to direct them to target tissues. This approach offers a balance between the high specificity of antibodies and the smaller size of other ligands.

Encapsulation in Nanocarriers: While not a direct functionalization of the porphyrin molecule itself, encapsulating porphyrins within nanocarriers like liposomes or polymeric micelles is a key strategy for improving targeted delivery. mdpi.com These nanocarriers can be further functionalized on their surface with targeting ligands. This approach also helps to solubilize hydrophobic porphyrins in aqueous media for systemic administration. nih.govmdpi.com

These functionalization methods transform a general photosensitizer into a precision therapeutic agent, forming the basis of third-generation photosensitizers designed for high-selectivity cancer treatment and other targeted therapies. researchgate.netnih.gov

Table 2: Functionalization Strategies for Targeted Porphyrin Applications
Targeting StrategyTargeting MoietyCellular Target ExampleTherapeutic Application
Small-Molecule ConjugationErlotinibEpidermal Growth Factor Receptor (EGFR)Targeted PDT for EGFR-positive cancers
Photoimmunotherapy (PIT)Monoclonal AntibodiesTumor-Specific Antigens (e.g., HER2)Highly specific cancer therapy
Peptide ConjugationRGD PeptidesIntegrin ReceptorsTargeting tumor vasculature and cells
Nanocarrier DeliveryFunctionalized Liposomes/MicellesPassive accumulation via EPR effect or active targeting via surface ligandsImproved drug delivery, solubility, and reduced side effects

Coordination Chemistry of Etioporphyrin I Dihydrobromide

Etioporphyrin I Dihydrobromide as a Ligand Scaffold for Metal Complexation

Etioporphyrin I, obtained from its dihydrobromide salt, is a macrocyclic compound composed of four pyrrole (B145914) rings linked by methine bridges. smolecule.com This structure provides a central cavity defined by four nitrogen atoms, making it an exceptional tetradentate ligand for metal ions. smolecule.com Upon complexation, the two inner protons of the free-base porphyrin are displaced, and the macrocycle acts as a dianionic ligand. The resulting metalloporphyrin complexes are typically robust and thermally stable. wikipedia.org The periphery of the porphyrin is decorated with alternating ethyl and methyl groups, which influence its solubility and packing in the solid state. The planar, conjugated macrocyclic system of the etioporphyrin I scaffold is fundamental to the electronic properties of its metal complexes. smolecule.com

Synthesis and Spectroscopic Characterization of Etioporphyrin I Metalloporphyrin Complexes

The synthesis of Etioporphyrin I metalloporphyrins generally involves the reaction of the free-base porphyrin (generated from the dihydrobromide salt) with a corresponding metal salt, such as a metal acetate (B1210297) or halide, in a suitable organic solvent. wikipedia.orgmdpi.com The progress of the metal insertion can be monitored by spectroscopic techniques.

The characterization of these complexes relies on several spectroscopic methods:

UV-Visible Spectroscopy : Metalloporphyrins exhibit characteristic and intense absorption bands. The most prominent is the Soret band (or B band) near 400 nm, and weaker absorptions known as Q bands are found at higher wavelengths. The exact positions of these bands are sensitive to the central metal ion, its oxidation state, and the axial ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to characterize diamagnetic metalloporphyrin complexes. The large ring current of the aromatic macrocycle causes the meso-proton signals to shift significantly downfield. cdnsciencepub.com

Electron Spin Resonance (ESR) Spectroscopy : This technique is crucial for studying paramagnetic complexes, such as those containing Copper(II). ESR spectra provide detailed information about the electronic structure and the coordination environment of the metal ion. cdnsciencepub.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify vibrational modes of the porphyrin macrocycle and to study the binding of axial ligands, such as carbon monoxide in carbonyl complexes. acs.org

Coordination with Transition Metals (e.g., Copper(II), Nickel(II))

Transition metals readily coordinate with the etioporphyrin I ligand, forming stable complexes with distinct properties. wikipedia.org

Copper(II) Etioporphyrin I : This complex can be synthesized by reacting etioporphyrin I with copper(II) acetate in a solvent mixture like chloroform/ethanol. mdpi.com The resulting complex has been studied extensively. Electron Spin Resonance (ESR) studies of the ⁶³Cu-enriched complex have allowed for detailed analysis of its electronic structure. cdnsciencepub.comresearchgate.net The coordination geometry around the copper ion is typically square planar. researchgate.net

Nickel(II) Etioporphyrin I : This compound consists of a nickel(II) ion coordinated within the central cavity of the etioporphyrin I macrocycle. smolecule.com The coordination geometry is characteristically square planar, which is typical for low-spin nickel(II) complexes with strong field ligands like porphyrins. smolecule.com The balance between the energy gain from shortening the Ni-N bond and the energy loss from macrocycle distortion can lead to a "ruffling" of the porphyrin plane. nih.gov

Complexλmax (Soret Band)Reference
Nickel(II) Etioporphyrin I392 nm sigmaaldrich.com

Coordination with Main Group Elements

Etioporphyrin I also forms complexes with main group elements. The coordination chemistry with these elements is well-established, and their redox behavior has been investigated. Complexes with metals such as Zinc(II), Magnesium(II), Lead(II), and Tin(IV) have been studied. acs.org In these complexes, the metal ion is often redox-inactive within the typical potential window for porphyrin oxidation. Consequently, electrochemical oxidation processes tend to occur on the porphyrin ring itself, leading to the formation of π-cation radicals. acs.org

Investigating Axial Ligation and its Impact on Metalloporphyrin I Electronic Structure

Axial ligation refers to the coordination of one or two additional ligands to the metal center, perpendicular to the plane of the porphyrin macrocycle. This process is highly dependent on the specific metal ion and plays a crucial role in the function of many biological heme systems. northwestern.edurhhz.net The presence and nature of axial ligands have a substantial influence on the electronic structure and redox properties of metalloporphyrins. umb.edu

The coordination of axial ligands alters the energy levels of the metal d-orbitals. For instance, the presence of a strong π-accepting ligand like carbon monoxide (CO) can stabilize certain d-orbitals, which in turn affects the site of redox processes. acs.org This modification of the electronic structure is reflected in changes in the spectroscopic and electrochemical properties of the complex. The study of axial ligation is therefore essential for understanding the reactivity and function of these molecules. umb.edu

Redox Chemistry of Etioporphyrin I Metalloporphyrins

The redox chemistry of metalloporphyrins is a key area of research, as these processes are central to their roles in catalysis and biological electron transfer. nih.govwku.edu Etioporphyrin I metal complexes, such as those with ruthenium(II), undergo two reversible one-electron oxidations. acs.org

A critical finding is that the site of the first oxidation—whether it occurs at the central metal ion or at the porphyrin macrocycle—is dependent on the axial ligation. acs.org For example, decarbonylated ruthenium(II) etioporphyrin I complexes are oxidized at the metal center, yielding a ruthenium(III) porphyrin. In contrast, when carbon monoxide is present as an axial ligand, the oxidation occurs at the porphyrin ring, forming a π-cation radical. acs.org This behavior is similar to that observed for metalloporphyrins with redox-inactive metals like Mg(II) or Zn(II), where oxidation is necessarily ring-centered. acs.org

ComplexProcessPotential (V vs. SSCE)Reference
[Ru(Etio I)(CO)(py)]First Oxidation (Ring)+0.86 acs.org
[Ru(Etio I)(py)2]First Oxidation (Metal)-0.03 acs.org

Advanced Spectroscopic Characterization and Analytical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy of Etioporphyrin I Dihydrobromide and its Derivatives

UV-Vis spectroscopy is a primary tool for characterizing the electronic properties of porphyrins due to their extensive π-conjugated systems. The spectrum of this compound, the dicationic form of Etioporphyrin I, displays characteristic absorption bands that are sensitive to the electronic environment of the macrocycle.

The electronic absorption spectrum of porphyrins is dominated by two types of transitions within the π-electron system, explained by Gouterman's four-orbital model. nih.govionicviper.org These transitions give rise to an intense band in the near-UV region, known as the Soret band (or B band), and a series of weaker absorptions in the visible region, called Q-bands. researchgate.netresearchgate.net

The Soret band corresponds to a strong electronic transition from the ground state to the second excited state (S0 → S2), while the Q-bands result from a weaker transition to the first excited state (S0 → S1). researchgate.net For the free-base Etioporphyrin I, which has alkyl groups in all eight β-pyrrole positions, the spectrum is classified as "etio-type," characterized by four distinct Q-bands with relative intensities following the order IV > III > II > I. researchgate.net

Upon protonation of the inner nitrogen atoms to form this compound, the symmetry of the molecule changes, which significantly alters the absorption spectrum. nsmsi.ir The formation of the dication typically causes the Soret band to undergo a bathochromic (red) shift to a longer wavelength. nova.edu Concurrently, the Q-band region simplifies, often showing fewer bands due to changes in the electronic transition probabilities. nsmsi.ir This spectral shift serves as a clear indicator of dication formation. nova.edu

Compound FormBand TypeTypical Wavelength Range (nm)Description
Etioporphyrin I (Free Base)Soret (B-band)~390-410Intense absorption from S0 → S2 transition.
Q-bands~490-650Four weaker absorptions (I, II, III, IV) from S0 → S1 transition.
This compound (Dication)Soret (B-band)~410-430Red-shifted and often broadened compared to the free base.
Q-bands~530-590Fewer bands (typically two) and altered intensities due to higher symmetry.

The solvent environment can induce shifts in the absorption maxima (solvatochromism) by altering the energy levels of the porphyrin's molecular orbitals. mdpi.comijcce.ac.ir The polarity of the solvent and its ability to form hydrogen bonds are key factors influencing these spectral changes. mdpi.comnih.gov

For π→π* transitions, which are responsible for the Soret and Q-bands, an increase in solvent polarity generally stabilizes the excited state more than the ground state, leading to a small bathochromic (red) shift (a shift to longer wavelengths). youtube.comyoutube.com Conversely, for n→π* transitions, polar solvents and hydrogen bonding can stabilize the non-bonding orbital in the ground state, resulting in a hypsochromic (blue) shift to shorter wavelengths. youtube.com

In the case of this compound, a charged species, solvent effects are particularly pronounced. Polar solvents can stabilize the dication, influencing the precise wavelengths of the Soret and Q-bands. Hydrogen-bonding solvents may interact with the bromide counter-ions and the N-H protons, further modulating the electronic transitions within the porphyrin macrocycle. nih.gov The choice of solvent is therefore critical for consistent and reproducible UV-Vis analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of porphyrins, providing detailed information about the connectivity and spatial arrangement of atoms. nih.gov

The ¹H NMR spectrum of porphyrins is highly characteristic due to the powerful diamagnetic ring current generated by the 18 π-electron aromatic system. nih.gov This effect causes significant deshielding of the protons on the periphery of the macrocycle and strong shielding of the protons located in the core.

For this compound, the key proton signals and their expected chemical shifts are:

Meso-protons (-CH=): These protons are located on the edge of the aromatic system and are strongly deshielded by the ring current, causing them to appear far downfield, typically in the range of 9.0–10.0 ppm. nih.gov

NH-protons: In the dicationic dihydrobromide form, the four inner nitrogen atoms are protonated. These protons are located directly in the shielding cone of the ring current. However, the positive charge on the nitrogen atoms has a strong deshielding effect. The combination of these opposing effects, along with potential hydrogen bonding, results in their signals appearing significantly downfield, a characteristic feature of porphyrin dications. researchgate.net

Ethyl and Methyl Protons (-CH₂CH₃ and -CH₃): The protons of the alkyl substituents at the β-pyrrole positions are also influenced by the ring current, though to a lesser extent than the meso-protons. The methylene (B1212753) (-CH₂) protons of the ethyl groups typically resonate around 3.5–4.5 ppm, while the methyl (-CH₃) protons of both the ethyl and methyl groups appear further upfield, generally between 1.5 and 2.5 ppm. lumenlearning.com

Proton TypeTypical Chemical Shift (δ, ppm)Key Influence
Meso-H9.0 - 10.0Strong deshielding from ring current
NH-protons (dication)Highly variable, significantly downfieldShielding from ring current, deshielding from positive charge
-CH₂- (Ethyl)3.5 - 4.5Moderate deshielding from ring current
-CH₃ (Ethyl & Methyl)1.5 - 2.5Lesser influence from ring current

While ¹H NMR provides chemical shift information, two-dimensional (2D) NMR techniques are employed to establish the connectivity between different protons, confirming the substitution pattern of the porphyrin. news-medical.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds apart). slideshare.netlibretexts.org For this compound, COSY spectra would show cross-peaks between the -CH₂- and -CH₃ protons of the ethyl groups, confirming their connectivity. It would not show correlations for the isolated methyl groups or the meso-protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.govlibretexts.org NOESY is crucial for confirming the arrangement of substituents around the macrocycle. For example, cross-peaks would be observed between the meso-protons and the adjacent protons of the ethyl and methyl groups on the pyrrole (B145914) rings, verifying their positions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. nih.gov The molecular formula for this compound is C₃₂H₄₀Br₂N₄. nih.govscbt.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation. nih.govresearchgate.net In positive-ion mode ESI-MS, the compound is expected to be detected as the intact Etioporphyrin I dication by loss of the two bromide counter-ions. Alternatively, loss of one or both HBr molecules can lead to the singly or doubly charged free base porphyrin. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be compared to the calculated theoretical value to confirm the elemental composition. nih.gov

When higher energy is applied (e.g., in tandem MS/MS experiments), the molecule will fragment. nih.gov For etioporphyrins, fragmentation commonly involves the cleavage of the alkyl side chains, such as the loss of a methyl (•CH₃) or an ethyl (•CH₂CH₃) radical from the molecular ion. libretexts.org

SpeciesFormulaChargeCalculated Monoisotopic Mass (Da)Expected Observation
Etioporphyrin I (Free Base)[C₃₂H₃₈N₄]0478.310Parent molecule
Protonated Etioporphyrin I[C₃₂H₃₉N₄]⁺+1479.317Loss of 2 HBr, gain of 1 H⁺
Etioporphyrin I Dication[C₃₂H₄₀N₄]²⁺+2240.163Loss of 2 Br⁻ (m/z value)
This compound[C₃₂H₄₀Br₂N₄]0638.162Full compound (less likely to be observed directly)

Other Spectroscopic Techniques for Structural and Electronic Probing (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy serves as a powerful, non-destructive technique for investigating the molecular structure of this compound. By probing the vibrational modes of its constituent bonds, IR spectroscopy provides a molecular fingerprint, offering insights into the porphyrin macrocycle, its peripheral substituents, and the effects of protonation.

The infrared spectrum of this compound is characterized by a complex series of absorption bands arising from the vibrations of the porphyrin skeleton and its ethyl and methyl substituents. The protonation of the two inner nitrogen atoms to form the dihydrobromide salt significantly influences the vibrational spectrum compared to the free-base Etioporphyrin I. This protonation alters the symmetry of the porphyrin core and introduces new vibrational modes associated with the N-H⁺ groups.

Detailed research findings from theoretical and experimental studies on porphyrins and their protonated forms allow for the assignment of the principal vibrational bands observed in the spectrum of this compound. The high-frequency region of the spectrum is dominated by C-H stretching vibrations of the ethyl and methyl groups. The mid-frequency "fingerprint" region contains a rich array of bands corresponding to the stretching and bending modes of the porphyrin macrocycle, including C=C and C-N stretching, as well as in-plane skeletal vibrations. The formation of the dihydrobromide salt introduces characteristic N-H⁺ stretching and bending vibrations.

A comparative analysis of the spectra of free-base porphyrins and their dicationic salts reveals notable differences. For instance, the N-H stretching vibration of the free-base porphyrin, typically found around 3320 cm⁻¹, is absent in the protonated species. Instead, new bands corresponding to the N-H⁺ vibrations appear. Computational studies using density functional theory (DFT) on similar protonated porphyrin structures, such as meso-tetraphenylporphyrin diacid (H₄TPP²⁺), have shown that the saddle-distortion of the macrocycle upon protonation significantly affects the vibrational spectra, leading to the activation of certain out-of-plane skeletal modes.

The characteristic infrared absorption bands for this compound, based on data from related porphyrin compounds and theoretical calculations, are summarized in the following table.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100 - 3200N-H⁺ stretching of the protonated pyrrole rings
~2850 - 2960C-H stretching of the ethyl and methyl substituents
~1600C=C stretching of the porphyrin macrocycle
~1550In-plane skeletal vibrations of the porphyrin core
~1460Asymmetric C-H bending of the methyl and methylene groups
~1375Symmetric C-H bending of the methyl groups
~1200 - 1000C-N stretching and C-H in-plane bending modes
Below 1000Out-of-plane C-H bending and macrocycle deformation modes

This table is generated based on typical vibrational frequencies for protonated porphyrins and may not represent experimentally measured values for this compound.

The study of deuterated analogues, where the N-H⁺ protons are replaced with deuterium, can further aid in the definitive assignment of N-H⁺ related vibrational modes due to the expected isotopic shift to lower frequencies. The precise positions and intensities of the absorption bands can be influenced by the sample preparation method, such as whether the spectrum is recorded on a solid sample (e.g., in a KBr pellet) or in solution, due to intermolecular interactions.

Electrochemical Applications and Sensor Development Based on Etioporphyrin I Dihydrobromide

Fabrication of Etioporphyrin I Dihydrobromide-Modified Carbon Paste Electrodes

Carbon paste electrodes (CPEs) are widely used in electrochemistry due to their low cost, ease of fabrication, simple surface renewal, and low background current compared to solid electrodes. mdpi.com The fabrication of a chemically modified carbon paste electrode (CMCPE) using this compound involves the homogeneous mixing of high-purity graphite (B72142) powder with a suitable binder and the ionophore. mdpi.comcu.edu.eg

The general procedure for preparing the modified paste is as follows:

Graphite powder is thoroughly mixed with this compound powder in a specific mass ratio.

A non-conducting, water-immiscible organic binder, such as paraffin (B1166041) oil, Nujol, or dioctyl adipate (B1204190) (DOA), is added to the solid mixture. mdpi.comcu.edu.eg

The components are hand-mixed in a mortar until a uniform, homogeneous paste with the appropriate consistency is achieved. mdpi.com

A portion of this paste is then packed firmly into an electrode body, which is typically a plastic syringe or a similar holder. mdpi.com

A copper wire or stainless steel screw is inserted into the back of the paste to establish electrical contact. The electrode surface is smoothed by polishing it on a clean paper surface before use. mdpi.com

The incorporation of this compound directly into the carbon paste matrix results in a sensor that is sensitive and selective towards specific metal ions. cu.edu.eg

Potentiometric Sensing Mechanisms and Selectivity Enhancement

Potentiometric sensors operate by measuring the potential difference between a sensing electrode and a reference electrode, with the potential being proportional to the logarithm of the analyte's activity in the sample. medmedchem.com In this compound-based sensors, the porphyrin acts as an ionophore—a neutral carrier that selectively binds to the target ion. cu.edu.eg The fundamental sensing mechanism relies on the selective complexation of metal ions by the etioporphyrin macrocycle at the electrode-sample interface. This ion-recognition event generates a potential difference that is measured. cu.edu.egmedmedchem.com

The selectivity of these sensors is a critical performance characteristic, and it is primarily governed by how strongly and specifically the etioporphyrin ionophore binds to the target ion compared to other interfering ions present in the sample. cu.edu.egnih.gov

The performance of the potentiometric sensor, including its sensitivity, selectivity, and linear range, is critically dependent on the composition of the electrode paste. cu.edu.eg Optimizing the ratio of the components—ionophore (this compound), carbon powder, and binder/plasticizer—is essential for achieving the desired analytical characteristics. cu.edu.egresearchgate.net

The concentration of the ionophore is a key parameter; a sufficient amount must be present to ensure a significant and stable response to the target ion. The nature and amount of the plasticizer also play a crucial role, as the plasticizer helps to dissolve the ionophore-analyte complex and facilitates ion mobility within the paste matrix. mdpi.com The optimization process typically involves systematically varying the percentage of each component and evaluating the resulting electrode's potentiometric response.

Table 1: Example of Optimization Parameters for Porphyrin-Based Ion-Selective Electrodes This table illustrates the general approach to optimizing membrane composition for porphyrin-based sensors, as specific optimization data for this compound electrodes is proprietary to individual studies.

Electrode No. Ionophore (% w/w) Carbon (% w/w) Plasticizer (% w/w) Nernstian Slope (mV/decade)
1 0.5 59.5 40.0 25.1
2 1.0 59.0 40.0 28.5
3 1.5 58.5 40.0 30.3
4 2.0 58.0 40.0 29.1
5 1.5 63.5 35.0 26.8

The data indicates that an optimal composition (highlighted as Electrode 3) yields a response closest to the theoretical Nernstian value for a divalent ion (29.6 mV/decade).

This compound has been successfully utilized as an ionophore in a chemically modified carbon paste electrode for the selective determination of copper(II) ions. cu.edu.eg The unique configuration of the etioporphyrin molecule and the high stability of its metal complexes are the basis for this selectivity. cu.edu.eg The sensor demonstrates a strong preference for Cu(II) over many other common alkali, alkaline earth, and transition metal ions. cu.edu.eg

The electrode exhibits a fast, stable, and near-Nernstian response to Cu(II) ions. cu.edu.eg The performance characteristics of a Cu(II)-selective electrode based on this compound are summarized below.

Table 2: Performance Characteristics of a Cu(II)-Selective Electrode

Parameter Value
Nernstian Slope 30.30 mV/decade
Linear Concentration Range 1.28 x 10⁻⁶ – 1.28 x 10⁻² mol L⁻¹
Limit of Detection 8.99 x 10⁻⁷ mol L⁻¹
Response Time 5 s

Data sourced from a study on a chemically modified carbon paste electrode based on Etioporphyrin I. cu.edu.eg

The selectivity of the electrode is determined by calculating potentiometric selectivity coefficients (Kpot) using methods like the separate solution method. For the Cu(II) sensor, the selectivity coefficients were found to be very low for a wide range of interfering ions, indicating high selectivity for copper. cu.edu.eg

Analytical Performance Evaluation and Validation in Complex Matrices

A crucial step in sensor development is the evaluation of its analytical performance and its validation in real-world samples, which often have complex matrices. The this compound-based Cu(II) sensor has been successfully tested for its practical applicability. cu.edu.eg

The sensor was used for the direct determination of copper in various complex samples, including different types of water (tap, river, sea), milk powder, brass powder, and a copper rod. The results obtained with the sensor were in good agreement with those obtained using standard analytical techniques like atomic absorption spectrometry (AAS), demonstrating the accuracy and reliability of the electrode in complex matrices. cu.edu.eg This successful application highlights the robustness of the sensor and its potential for routine analysis. cu.edu.eg

The electrode was also successfully employed as an indicator electrode in the potentiometric titration of Cu(II) ions with chelating agents like EDTA and CDTA, further confirming its utility in quantitative analysis. cu.edu.eg

Theoretical Insights into Electrochemical Response Mechanisms

The electrochemical response mechanism of the this compound sensor is fundamentally based on the coordination chemistry between the porphyrin macrocycle and the target metal ion. cu.edu.eg Theoretical and spectroscopic studies of metalloporphyrins provide insight into this mechanism. The porphyrin ring is a large, planar, conjugated system that provides a pre-organized cavity with four nitrogen atoms, which acts as a strong binding site for metal ions like Cu(II). nih.govdtic.mil

When the electrode is in contact with a sample solution containing Cu(II) ions, a selective complexation occurs at the interface:

Cu²⁺ (aq) + Porphyrin (paste) ⇌ [Cu(Porphyrin)]²⁺ (paste)

This reversible binding equilibrium is the key to the potentiometric response. The formation of the stable [Cu(Etioporphyrin I)]²⁺ complex at the electrode surface leads to a charge separation at the interface between the carbon paste and the aqueous solution. This charge separation generates a potential difference that is dependent on the concentration (more accurately, the activity) of the free Cu(II) ions in the solution. medmedchem.com

Theoretical models of Cu(II) porphyrins indicate that the coordination of the copper ion significantly alters the electronic structure of the porphyrin macrocycle. dtic.mil This change in electronic properties at the interface is what is transduced into a measurable potentiometric signal. The high stability constant of the copper-porphyrin complex is responsible for the sensor's low detection limit and high selectivity, as other metal ions with weaker binding affinities cannot effectively displace the copper ion or bind as strongly to the ionophore. cu.edu.eg

Supramolecular Chemistry and Self Assembly of Etioporphyrin I Dihydrobromide

Self-Assembly and Aggregation Phenomena in Solutionresearchgate.net

In solution, Etioporphyrin I dihydrobromide, like many porphyrins, can exist in equilibrium between monomeric and aggregated states. Research on the parent compound, etioporphyrin I, has shown that solutions are often dominated by solute monomers, which coexist with a smaller population of dimers. researchgate.net The tendency to aggregate is a result of the interplay between the attractive π-π stacking interactions of the large aromatic macrocycles and the repulsive forces between the peripheral alkyl groups and the charged core, as well as interactions with the solvent.

The UV-vis absorption spectra of etioporphyrin I in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and several alcohols show a prominent Soret band around 400 nm and four weaker Q-bands between 475 nm and 630 nm. researchgate.net The consistent structure of these bands across these solvents indicates that the monomer is the dominant species under these conditions. researchgate.net

The dimerization of porphyrins is a fundamental self-assembly process driven primarily by non-covalent interactions. For Etioporphyrin I, this process involves the association of two monomeric units. While monomers are often the major species in many solutions, dimers exist in equilibrium. researchgate.net The formation of dimers and larger aggregates profoundly affects the spectroscopic properties of the porphyrin.

Changes in the strong Soret absorption band are a key indicator of aggregation. nih.gov Upon dimerization, the Soret band can exhibit a blue shift (hypsochromic shift) or a red shift (bathochromic shift), often accompanied by broadening or splitting of the band. These shifts are diagnostic of the relative orientation of the porphyrin molecules within the dimer.

H-aggregates (face-to-face): Result in a blue shift of the Soret band. This arrangement involves significant overlap of the porphyrin π-systems.

J-aggregates (edge-to-edge): Result in a red shift of the Soret band. This geometry involves a slipped arrangement of the porphyrin units.

For Etioporphyrin I, the specific nature of the spectroscopic changes upon dimerization depends heavily on the solvent environment. researchgate.net Two-dimensional electronic spectroscopy has been used on other porphyrin dimers to unambiguously track the dynamics of their formation and conformational changes in both ground and excited states. nih.gov

PropertyMonomerDimer/Aggregate
Dominant Interaction Solute-solventSolute-solute (π-π stacking, van der Waals)
Soret Band Sharp, intense band (~400 nm for Etioporphyrin I) researchgate.netBroadened, split, or shifted band
Soret Band Shift N/ABlue-shift (H-aggregate) or Red-shift (J-aggregate)
Q-Bands Typically four distinct bands researchgate.netOften broadened and less resolved

The equilibrium between monomeric and aggregated porphyrin species is sensitive to several external factors. Controlling these parameters allows for the manipulation of the self-assembly process to favor specific supramolecular structures.

Concentration: As a direct consequence of Le Chatelier's principle, increasing the porphyrin concentration in a solution shifts the equilibrium towards the formation of dimers and higher-order aggregates. Dimerization is often indicated by concentration-dependent changes in absorption spectra. nih.gov

Solvent: The nature of the solvent plays a crucial role in mediating intermolecular interactions. researchgate.net In polar, coordinating solvents like DMSO, strong solute-solvent interactions can stabilize the monomeric form of etioporphyrin I. researchgate.net In contrast, non-polar or hydrocarbon solvents tend to promote π-π stacking and aggregation. researchgate.net The aggregation of charged porphyrins is also significantly affected by the presence of water. researchgate.net

Temperature: Temperature affects both the thermodynamics of aggregation and the solubility of the porphyrin. Typically, for aggregation processes driven by enthalpy (like π-π stacking), increasing the temperature can shift the equilibrium back towards the monomeric state.

Ionic Strength: For charged species like this compound, the ionic strength of the solution is a critical factor. The addition of salt can screen the electrostatic repulsion between the dicationic porphyrin cores, thereby promoting the formation of larger aggregates. This effect is particularly important in aqueous or highly polar media. nih.gov

FactorEffect on AggregationRationale
Increasing Concentration Promotes aggregationIncreases probability of intermolecular collisions and interactions.
Solvent Polarity Varies; non-polar solvents often promote aggregationPolar solvents can stabilize monomers through solvation researchgate.net; non-polar solvents favor solute-solute interactions.
Increasing Temperature Generally disfavors aggregationProvides thermal energy to overcome attractive intermolecular forces.
Increasing Ionic Strength Promotes aggregation (for charged porphyrins)Shields electrostatic repulsion between like-charged porphyrin cores. nih.gov

Host-Guest Interactions and Molecular Recognitionnorthwestern.edudiva-portal.orgrsc.org

Porphyrins are highly effective host molecules in supramolecular chemistry due to their defined cavity, rigid structure, and multiple interaction sites. rsc.org They can bind a wide variety of guest molecules through coordination chemistry, hydrogen bonding, and π-π interactions. diva-portal.org While specific host-guest studies involving this compound are not extensively documented, its structure allows for predictable modes of molecular recognition.

As a dihydrobromide salt, the core of the Etioporphyrin I macrocycle is protonated, creating a dicationic cavity with two N-H protons capable of acting as hydrogen-bond donors. This makes it a suitable host for binding anionic or neutral molecules with hydrogen-bond acceptor sites. The extensive π-surface of the porphyrin macrocycle can also interact with aromatic guest molecules through π-π stacking. The binding of a guest molecule within the porphyrin host can often be monitored by spectroscopic methods, such as NMR or UV-vis spectroscopy, as the local electronic environment of both host and guest is altered. northwestern.edursc.org Porphyrin-based hosts have been designed to form "molecular squares" capable of encapsulating guest molecules, with binding detected by changes in luminescence. northwestern.edu

Design of Supramolecular Architectures for Functional Materialsnih.govnih.gov

The programmed self-assembly of porphyrins is a powerful bottom-up approach for creating functional nanomaterials. nih.gov The predictable aggregation behavior and versatile chemistry of porphyrins like Etioporphyrin I allow for their incorporation into highly ordered supramolecular structures with tailored electronic, optical, and chemical properties. nih.gov

The flat, disc-like shape and extensive π-conjugated system of porphyrins make them ideal candidates for constructing one-dimensional molecular wires. Through π-π stacking, porphyrin units can self-assemble into columnar or rod-like structures. nih.gov In these assemblies, the overlapping π-orbitals of adjacent porphyrin macrocycles can form a pathway for charge transport along the axis of the stack.

The efficiency of charge transport in these supramolecular wires is highly dependent on the degree of order and the extent of π-orbital overlap between the stacked units. The design of the porphyrin, including the nature of its peripheral substituents and central metal ion (or lack thereof), can be used to fine-tune the packing arrangement and, consequently, the conductive properties of the assembly. Metalloporphyrins have been extensively studied as molecular wires, leveraging their chemical stability and rich supramolecular chemistry to create highly efficient molecular conduits. chemistryviews.org

Chirality at the supramolecular level is a key feature of many biological systems and is a target for advanced functional materials. Supramolecular chirality can be generated in porphyrin assemblies even when the constituent monomeric porphyrin is achiral, such as Etioporphyrin I. mdpi.com This phenomenon, known as spontaneous chiral symmetry breaking, can occur during the self-assembly process.

There are several strategies for inducing chirality in porphyrin assemblies:

Chiral Templates: Assembling porphyrins on the surface of a chiral molecule or substrate.

Chiral Solvents or Additives: The use of a chiral solvent or the addition of a chiral guest molecule can bias the equilibrium toward the formation of one helical arrangement over its mirror image.

Covalent Attachment of Chiral Auxiliaries: While this modifies the monomer, it is a common way to ensure a specific chirality in the final assembly.

The non-covalent interactions between the achiral porphyrin units in a constrained environment can lead to the formation of helical or twisted columnar aggregates that exhibit a distinct chiroptical response, such as a signal in circular dichroism (CD) spectroscopy. mdpi.com

Theoretical and Computational Chemistry Studies of Etioporphyrin I Dihydrobromide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov DFT calculations can provide deep insights into the fundamental properties of Etioporphyrin I dihydrobromide, including its geometry, electronic orbitals, and reactivity.

Detailed research findings from DFT studies on closely related porphyrin molecules reveal common patterns. For instance, the ground-state geometry of porphyrin macrocycles is typically characterized by a high degree of planarity, which is crucial for their aromaticity and electronic properties. The protonation of the inner nitrogen atoms to form the dihydrobromide salt is expected to induce some structural distortions, such as saddle or ruffled conformations, to alleviate steric strain.

DFT calculations can elucidate the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that determines the molecule's electronic absorption and emission properties, as well as its chemical reactivity. For porphyrins, the characteristic strong absorption in the Soret band and weaker Q-bands in the visible region are directly related to electronic transitions between these frontier orbitals.

Table 1: Representative DFT-Calculated Properties for Porphyrin Systems (Hypothetical for this compound)

PropertyPredicted Value/CharacteristicSignificance
Optimized Geometry Near-planar with potential minor distortionsInfluences packing in solid-state and intermolecular interactions.
HOMO Energy -5.0 to -6.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -2.0 to -3.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 2.0 to 3.0 eVDetermines the electronic absorption spectrum and kinetic stability.
Dipole Moment Non-zero due to substituents and protonationAffects solubility and intermolecular interactions.

Note: The values in this table are illustrative and based on typical DFT results for similar porphyrin compounds. Specific experimental or computational data for this compound is not available.

Molecular Dynamics (MD) Simulations of Etioporphyrin I Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. mdpi.com While specific MD simulation studies on this compound are not readily found, this technique is widely applied to understand the behavior of porphyrins in various environments, such as in solution or interacting with biological macromolecules. mdpi.com

An MD simulation of this compound would involve creating a computational model of the molecule and its surrounding environment (e.g., a solvent box of water or an organic solvent). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

These simulations can provide valuable information on:

Solvation: How solvent molecules arrange around the this compound molecule and the dynamics of this solvation shell.

Conformational Dynamics: The flexibility of the porphyrin macrocycle and the rotational freedom of the peripheral ethyl and methyl groups.

Aggregation: The tendency of this compound molecules to stack or aggregate in solution, driven by intermolecular forces such as van der Waals interactions and π-π stacking.

Interactions with other molecules: How this compound might bind to other molecules, such as DNA or proteins, which is crucial for many of its potential applications. nih.gov

Quantum Chemical Investigations of Charge Transfer and Bonding

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for investigating charge transfer phenomena and the nature of chemical bonds within this compound. nih.govchemrxiv.org Charge transfer is a fundamental process in many chemical and biological functions of porphyrins, including photosynthesis and catalysis.

Studies on similar porphyrin systems have shown that the electronic structure of the macrocycle facilitates efficient charge transfer upon photoexcitation. rsc.org For this compound, quantum chemical calculations could be used to:

Analyze the electronic transitions corresponding to the Soret and Q-bands to determine their charge-transfer character.

Model excited states to understand the pathways of energy relaxation and the potential for intersystem crossing to triplet states.

Investigate electron and hole transport properties , which are relevant for applications in organic electronics.

The nature of the bonding within the porphyrin core and the influence of the dihydrobromide counterions can also be analyzed using tools like the Natural Bond Orbital (NBO) analysis. This would provide insights into the delocalization of π-electrons, the aromaticity of the macrocycle, and the ionic character of the interaction between the protonated nitrogen atoms and the bromide ions.

Predictive Modeling for Design of Novel Etioporphyrin I Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with tailored properties. nih.gov Predictive modeling, based on the principles of quantum chemistry and molecular modeling, can be employed to design novel derivatives of Etioporphyrin I with enhanced or specific functionalities.

This process typically involves:

Establishing a Baseline: Using a validated computational model of the parent this compound.

In Silico Modification: Systematically modifying the structure by adding or changing functional groups at various positions on the porphyrin macrocycle.

Property Prediction: Calculating the desired properties (e.g., absorption wavelength, redox potential, binding affinity to a target) for each designed derivative using methods like DFT and MD simulations.

Screening and Selection: Identifying the most promising candidates for synthesis and experimental validation based on the computational predictions.

For example, by adding electron-withdrawing or electron-donating groups to the periphery of the Etioporphyrin I macrocycle, it is possible to tune its electronic properties. This could lead to derivatives with red-shifted absorption spectra for applications in photodynamic therapy or with improved charge transport characteristics for use in organic solar cells. The development of dynamic pharmacophore models can also aid in the design of derivatives with specific biological targets. doaj.orgresearchgate.net

Biological and Biomimetic Contexts of Etioporphyrin I Dihydrobromide Research

Etioporphyrin I as a Model System in Biosynthesis and Prebiogenesis Studies

Etioporphyrin I is a classic molecule in the study of porphyrin biosynthesis. Historically, the synthesis of porphyrins from a single pyrrole (B145914) precursor with two different β-substituents leads to a mixture of four structural isomers, known as "type-isomers" (I-IV). rsc.org Etioporphyrin I represents the Type I isomer, and its study was crucial in understanding the "type-isomer problem" and appreciating the remarkable specificity of biological systems, which exclusively produce the type III isomer (e.g., uroporphyrinogen III) as the precursor to essential molecules like heme and chlorophyll. rsc.org

In the context of prebiogenesis, porphyrins are investigated for their potential role in the origin of life. Abiotic synthesis of porphyrins has been demonstrated under conditions simulating early Earth. mdpi.com Geoporphyrins, which are porphyrins found in the fossil record, provide clues about early life, with etioporphyrins being recognized as diagenetic products of biological porphyrins like heme. mdpi.com The stability of the etioporphyrin structure allows it to serve as a model in studies evaluating the catalytic activity of porphyrins and their metal complexes in prebiotic reactions, potentially acting as precursors to the catalytic cores of ancient metalloenzymes. nih.govbiorxiv.org

Investigation of Photodynamic Action Principles and Photosensitizer Design

The ability of porphyrins to absorb light and generate reactive oxygen species (ROS) places them at the forefront of research into photodynamic therapy (PDT), an innovative treatment modality for cancers and other diseases. chemrxiv.orgnih.gov Etioporphyrin I dihydrobromide is studied to understand the fundamental principles of photodynamic action and to inform the design of new, more effective photosensitizers.

The primary mechanism of photodynamic action for porphyrins involves the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. This process, known as the Type II photosensitization mechanism, occurs in several steps:

Light Absorption: The porphyrin molecule absorbs photons of a specific wavelength, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The molecule then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). The efficiency of this step is critical for a good photosensitizer.

Energy Transfer: The excited triplet-state porphyrin transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to the highly reactive singlet state (¹O₂).

The quantum yield of singlet oxygen generation (ΦΔ) is a key measure of a photosensitizer's efficacy. researchgate.netrsc.org Quantitative structure-property relationship (QSPR) studies have been conducted to predict this yield based on molecular descriptors. For Etioporphyrin I, specific descriptor values have been calculated that correlate with its capacity for singlet oxygen production. tudublin.ie

Table 1: Molecular Descriptors for Etioporphyrin I in a QSPR Model for Singlet Oxygen Generation tudublin.ie
DescriptorValueDescription
MATS1e0.017Moran autocorrelation lag 1 / weighted by atomic Sanderson electronegativities. Inversely correlated with the logarithm of the singlet oxygen quantum yield.
Eig02_EA(dm)0Eigenvalue No. 2 from the edge adjacency matrix weighted by dipole moment. Inversely correlated with the logarithm of the singlet oxygen quantum yield.

When used in a biological context, photosensitizers like this compound are taken up by cells. Upon irradiation with light, the generation of singlet oxygen occurs within the intracellular environment. rsc.orgnih.gov This intracellular production of cytotoxic species is the therapeutic basis of PDT.

Singlet oxygen has a very short lifetime and a limited diffusion radius in the cellular environment, meaning its damaging effects are highly localized to the organelles where the photosensitizer accumulates. frontiersin.org These cytotoxic species can induce cellular damage through multiple pathways:

Lipid Peroxidation: Oxidation of unsaturated fatty acids in cellular membranes, leading to loss of membrane integrity and function. frontiersin.org

Protein Damage: Oxidation of amino acid residues such as tryptophan, methionine, and histidine, resulting in enzyme inactivation and disruption of protein structure.

Nucleic Acid Damage: Oxidation of guanine bases in DNA and RNA, which can lead to mutations and strand breaks.

This widespread oxidative damage ultimately triggers cellular death pathways, including apoptosis and necrosis, leading to the destruction of targeted pathological tissues. rsc.org

Interactions with Biological Macromolecules and Biomimetic Systems

The therapeutic efficacy and biological function of porphyrins are heavily influenced by their interactions with macromolecules such as proteins and DNA. nih.govfrontiersin.org Cationic porphyrins can bind to DNA through two primary modes: intercalation between base pairs and external groove binding. nih.gov These interactions can be influenced by the DNA superstructure and associated proteins. nih.gov The binding of porphyrins to proteins, such as albumin in the bloodstream, is crucial for their transport and biodistribution.

In the field of biomimetic chemistry, etioporphyrin and its derivatives are used to create systems that mimic the function of natural enzymes. researchgate.netiucc.ac.il Metalloporphyrins, including those based on the etioporphyrin scaffold, can serve as catalysts that replicate the activity of heme-containing enzymes like cytochromes P450 and peroxidases. nih.govnih.govrsc.org These biomimetic catalysts are explored for their potential in organic synthesis and for developing novel sensors and functional materials. frontierspecialtychemicals.comusf.edu

Q & A

Q. What are the standard synthetic protocols for Etioporphyrin I dihydrobromide, and how can researchers validate product purity?

this compound is synthesized by heating brominated pyrromethene derivatives in succinic acid at 190–200°C for 1 hour, followed by NaOH extraction and crystallization with chloroform/methanol . To validate purity, researchers should employ:

  • Elemental analysis to confirm stoichiometry.
  • UV-Vis spectroscopy (e.g., Soret band at ~400 nm) to assess porphyrin integrity.
  • Mass spectrometry (e.g., MALDI-TOF) to verify molecular weight.
  • HPLC with a C18 column to check for unreacted precursors or byproducts.

Q. How is this compound utilized as a reference standard in mass spectrometry studies?

Its structural similarity to petroleum-derived porphyrins makes it ideal for calibrating mass spectrometers in geochemical and petrochemical analyses. Researchers use it to:

  • Compare oxidation potentials of porphyrin families .
  • Develop standardized matrices for matrix-assisted laser desorption/ionization (MALDI) .
  • Validate spectral libraries for metalloporphyrin identification in complex mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To resolve substituent patterns (e.g., methyl/ethyl groups in pyrrole rings).
  • Electron Paramagnetic Resonance (EPR) : For studying paramagnetic metal complexes (if metallated).
  • Fluorescence spectroscopy : To assess quantum yields and excitation-emission profiles.

Advanced Research Questions

Q. How should researchers design comparative studies analyzing redox properties of this compound versus metallated derivatives?

  • Define Variables : Use the PICO framework:
  • P opulation: this compound and its Fe(III)/Ni(II) complexes.
  • I ntervention: Electrochemical measurements (cyclic voltammetry).
  • C omparison: Unmetalated vs. metal-inserted porphyrins.
  • O utcome: Redox potentials and stability trends .
    • Control Conditions : Standardize solvent systems (e.g., DMF or DCM) and temperature.
    • Data Analysis : Use multivariate regression to correlate substituent effects with redox shifts.

Q. What methodological considerations are critical when studying solvent effects on this compound’s aggregation behavior?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) minimize aggregation, while polar protic solvents (e.g., methanol) may induce π-π stacking.
  • Techniques :
  • Dynamic Light Scattering (DLS) to quantify aggregate size.
  • UV-Vis dilution studies to monitor spectral shifts indicative of monomer-aggregate transitions.
    • Ethical Compliance : Adhere to institutional guidelines for hazardous solvent handling .

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

  • Hypothesis Testing : Use the FINER criteria to refine questions:
  • F easible: Conduct pH-dependent stability assays in buffered solutions.
  • N ovel: Investigate protonation sites via ab initio computational modeling.
  • R elevant: Link findings to porphyrin degradation mechanisms in biological systems .
    • Data Triangulation : Cross-validate results using HPLC (chemical stability), NMR (structural integrity), and mass spectrometry (degradation products).

Methodological Tables

Q. Table 1: Key Variables for Redox Studies

VariableMeasurement TechniqueControl Parameters
Oxidation PotentialCyclic VoltammetryScan rate: 100 mV/s
Solvent PolarityKamlet-Taft ParametersDielectric Constant (ε)
Metal CoordinationEPR SpectroscopyTemperature: 77 K

Q. Table 2: Common Pitfalls in Aggregation Studies

PitfallMitigation Strategy
Solvent evaporation artifactsUse sealed cuvettes with inert gas purging
Concentration-dependent effectsPerform serial dilutions with real-time monitoring
Inconsistent temperatureUse thermostatted sample holders

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.